3-ethenyl-5-nitro-1H-pyrazole
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Overview
Description
3-ethenyl-5-nitro-1H-pyrazole is a derivative of pyrazole, a class of N-heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 3-ethenyl-5-nitro-1H-pyrazole typically involves the nitration of 5-vinyl-1H-pyrazole. One common method includes the reaction of 5-vinyl-1H-pyrazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .
Industrial production methods for pyrazole derivatives often involve multi-step processes that include the preparation of intermediate compounds followed by functionalization reactions. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
3-ethenyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The vinyl group can undergo various substitution reactions, including halogenation and alkylation.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-ethenyl-5-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: It has shown potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethenyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the vinyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
3-ethenyl-5-nitro-1H-pyrazole can be compared with other pyrazole derivatives, such as 3,5-dinitro-1H-pyrazole and 3-amino-5-vinyl-1H-pyrazole. While all these compounds share the pyrazole core structure, their functional groups confer different chemical and biological properties. For example, 3,5-dinitro-1H-pyrazole has higher oxidative potential due to the presence of two nitro groups, while 3-amino-5-vinyl-1H-pyrazole has enhanced nucleophilicity due to the amino group .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block for the synthesis of more complex molecules
Properties
IUPAC Name |
3-ethenyl-5-nitro-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c1-2-4-3-5(7-6-4)8(9)10/h2-3H,1H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEDKOPKAREIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NNC(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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